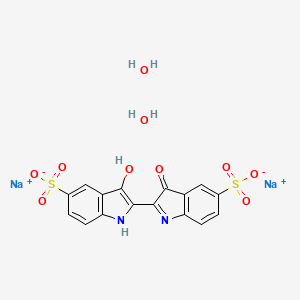
AcidBlue74dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 74 dihydrate, also known as Indigo Carmine, is a synthetic dye widely used in various industries. It is known for its vibrant blue color and is commonly used in textiles, food coloring, and cosmetics. The compound has a molecular formula of C16H13N2NaO9S2 and a molecular weight of 464.39 .
Preparation Methods
The synthesis of Acid Blue 74 dihydrate typically involves the sulfonation of indigo. The process begins with the oxidation of indole to form isatin, which is then sulfonated to produce isatin-5-sulfonic acid. This intermediate is further reacted with sodium hydroxide to yield Acid Blue 74 dihydrate . Industrial production methods often involve solid culture techniques using thermo-tolerant fungi to produce ligninolytic enzymes, which facilitate the decolorization and detoxification of the dye .
Chemical Reactions Analysis
Acid Blue 74 dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various fungal enzymes. The major products formed from these reactions include isatin-5-sulfonic acid and other less colored or colorless molecules . The compound is also known to undergo photoassisted hetero-Fenton degradation, where it is degraded by γ-Fe2O3 under visible light irradiation .
Scientific Research Applications
Acid Blue 74 dihydrate has numerous scientific research applications. In chemistry, it is used as a model compound for studying dye degradation and detoxification processes. In biology, it is employed in various staining techniques to visualize cellular components. In medicine, it is used as a diagnostic dye in procedures such as chromoendoscopy. Industrially, it is used in wastewater treatment to study the decolorization and detoxification of dye-containing effluents .
Mechanism of Action
The mechanism of action of Acid Blue 74 dihydrate involves its interaction with various enzymes and catalysts. For instance, in the photoassisted hetero-Fenton degradation process, the dye is degraded by γ-Fe2O3 under visible light, leading to the formation of aliphatic acids and complete mineralization of the dye . The molecular targets and pathways involved in these processes include the oxidation of indole to isatin and the subsequent sulfonation to form isatin-5-sulfonic acid .
Comparison with Similar Compounds
Acid Blue 74 dihydrate can be compared with other synthetic dyes such as Acid Blue 62, Basic Red 56, and HC Blue 2. These dyes share similar applications in textiles, cosmetics, and food coloring but differ in their chemical structures and specific uses. For example, Acid Blue 62 is used in temporary hair dyes, while Basic Red 56 is used in semi-permanent hair dyes . The uniqueness of Acid Blue 74 dihydrate lies in its stability under elevated temperatures and ionic strengths, making it suitable for various industrial applications .
Properties
Molecular Formula |
C16H12N2Na2O10S2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate;dihydrate |
InChI |
InChI=1S/C16H10N2O8S2.2Na.2H2O/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
TUNFKAIKBXGFIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















